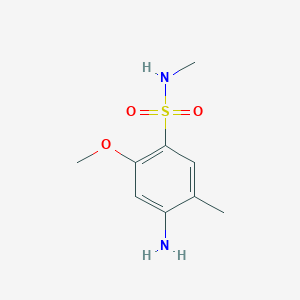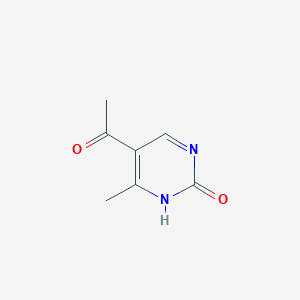
4-Methyl-2-pyridylmagnesium bromide
Übersicht
Beschreibung
4-Methyl-2-pyridylmagnesium bromide is a chemical compound with the molecular formula C6H6BrMgN . It is a versatile material used in scientific research. Its unique structure enables it to participate in various reactions, making it valuable in organic synthesis, drug discovery, and catalysis.
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-pyridylmagnesium bromide consists of a pyridine ring with a methyl group attached at the 4-position and a magnesium bromide moiety attached at the 2-position . The exact three-dimensional structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridyl Compounds : A study by Trécourt et al. (1999) demonstrated a method for converting bromo and dibromopyridines to pyridylmagnesium chlorides, which is a convenient approach to functionalize pyridines (Trécourt et al., 1999).
Applications in Grignard Reactions : The Grignard reaction, involving arylmagnesium bromides, was used for asymmetric coupling with allylic esters, leading to high-yielding products as shown in a study by Hiyama and Wakasa (1985) (Hiyama & Wakasa, 1985).
Synthesis of Indolizines and Pyrrolo[2,1‐b]azoles : Kojima et al. (1992) developed a method for preparing these compounds from 2-pyridylmagnesium bromide and 2-lithiated azoles, using tris(alkylthio)-cyclopropenyl cations as a three‐carbon building block (Kojima et al., 1992).
Synthesis of Liquid Crystalline Compounds : Chia et al. (2001) presented a novel synthesis of liquid crystalline compounds of 5-substituted 2-(4-alkylphenyl)pyridines, showing high regioselectivity and good yields (Chia et al., 2001).
Nickel-Catalyzed Addition Reactions : Conn et al. (1984) showed that nickel-catalyzed addition of methylmagnesium bromide to alkynylsilanes allows for the stereospecific synthesis of tetrasubstituted alkenes (Conn et al., 1984).
Copper-Catalyzed Cascade Addition : Crifar et al. (2015) demonstrated a copper-catalyzed cascade addition route to synthesize 2,3,4-trisubstituted quinoline derivatives, which are significant for medicinal applications (Crifar et al., 2015).
Eigenschaften
IUPAC Name |
magnesium;4-methyl-2H-pyridin-2-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSALAVOXCCHWQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=NC=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pyridylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)



